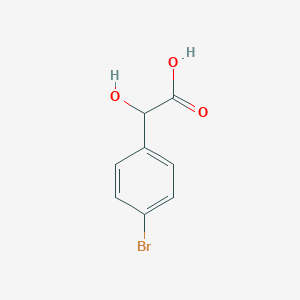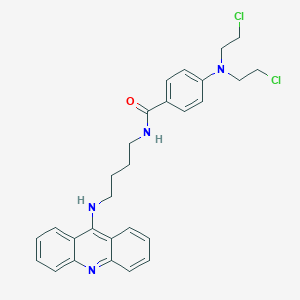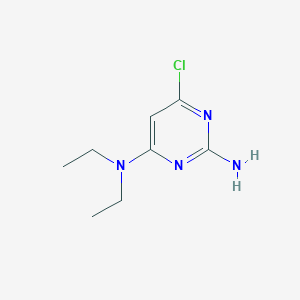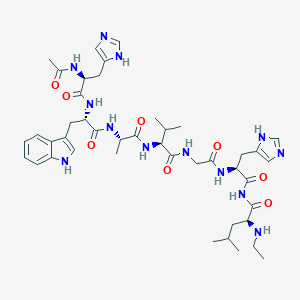
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester, also known as GRP (20-26) ethyl ester, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of gastrin-releasing peptide (GRP), which is a neuropeptide that is involved in the regulation of various physiological processes such as the release of gastrin and insulin. The ethyl ester modification of GRP (20-26) is intended to increase the stability and bioavailability of the peptide, making it a valuable tool for research.
作用機序
The mechanism of action of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is mediated by its binding to the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor, which is a G protein-coupled receptor that is expressed in various tissues such as the brain, gastrointestinal tract, and pancreas. Upon binding to the receptor, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester activates a signaling cascade that leads to the release of various neurotransmitters and hormones such as gastrin, insulin, and somatostatin.
生化学的および生理学的効果
The biochemical and physiological effects of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester are diverse and depend on the tissue and cell type in which the peptide acts. In the brain, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been shown to regulate feeding behavior, anxiety, and stress response. In the gastrointestinal tract, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of gastrin, which is involved in the regulation of gastric acid secretion and motility. In the pancreas, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of insulin, which is involved in the regulation of glucose metabolism.
実験室実験の利点と制限
One of the main advantages of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in lab experiments is its stability and bioavailability, which allows for accurate and reproducible results. Additionally, the peptide is easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is its potential for non-specific binding to other receptors, which can lead to false-positive results.
将来の方向性
There are several future directions for the use of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in scientific research. One potential direction is the development of novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor for the treatment of various diseases such as cancer and obesity. Another direction is the investigation of the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of other physiological processes such as pain perception and immune response. Finally, the development of more stable and selective N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester analogs could lead to the discovery of new therapeutic targets and the development of more effective drugs.
合成法
The synthesis of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester involves the solid-phase peptide synthesis (SPPS) technique, which is a widely used method for the chemical synthesis of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The ethyl ester modification is introduced during the synthesis process by using an appropriate esterification reagent. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
科学的研究の応用
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used extensively in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used as a tool to study the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of feeding behavior, anxiety, and stress response. In cancer research, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers such as prostate cancer, breast cancer, and small cell lung cancer. In drug development, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used to develop novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor.
特性
CAS番号 |
122001-05-2 |
|---|---|
製品名 |
N-Acetyl-gastrin releasing peptide (20-26) ethyl ester |
分子式 |
C43H61N13O8 |
分子量 |
888 g/mol |
IUPAC名 |
(2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(ethylamino)-4-methylpentanamide |
InChI |
InChI=1S/C43H61N13O8/c1-8-46-32(13-23(2)3)39(60)56-42(63)35(16-29-19-45-22-50-29)53-36(58)20-48-43(64)37(24(4)5)55-38(59)25(6)51-40(61)33(14-27-17-47-31-12-10-9-11-30(27)31)54-41(62)34(52-26(7)57)15-28-18-44-21-49-28/h9-12,17-19,21-25,32-35,37,46-47H,8,13-16,20H2,1-7H3,(H,44,49)(H,45,50)(H,48,64)(H,51,61)(H,52,57)(H,53,58)(H,54,62)(H,55,59)(H,56,60,63)/t25-,32-,33-,34-,35-,37-/m0/s1 |
InChIキー |
XBNURIXAUURNDW-QQOSZXOGSA-N |
異性体SMILES |
CCN[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
SMILES |
CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
正規SMILES |
CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
その他のCAS番号 |
122001-05-2 |
同義語 |
N-acetyl-gastrin releasing peptide (20-26) ethyl ester N-acetyl-GRP-20-26-OCH2CH3 N-GRP-EE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



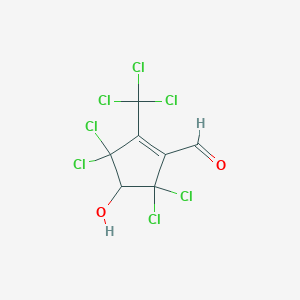
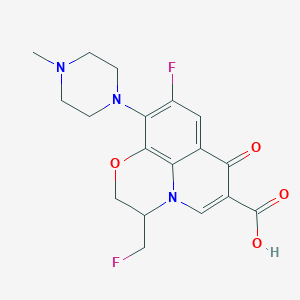

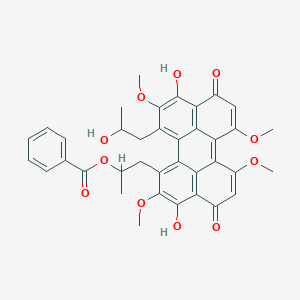

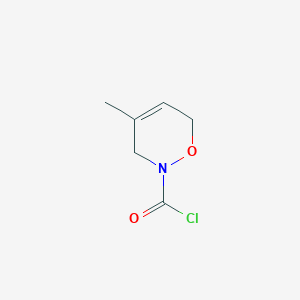
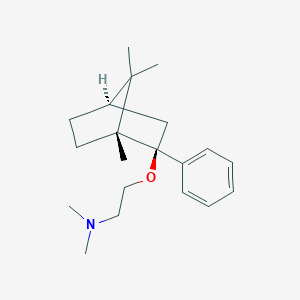

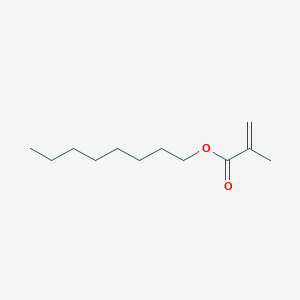
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)

